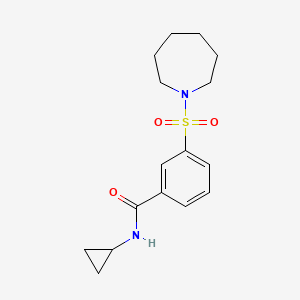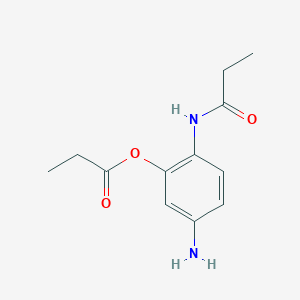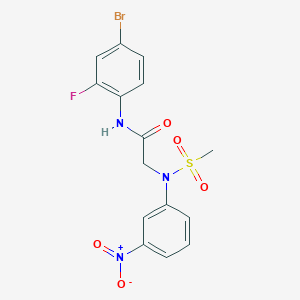
3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide
Descripción general
Descripción
3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide, also known as ACBC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ACBC belongs to the class of benzamide derivatives and has a molecular formula of C17H23NO3S.
Mecanismo De Acción
Target of Action
AKOS003385457, also known as Z30841132 or 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide, is a potent inhibitor of the enzyme Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .
Mode of Action
This compound acts as a selective inhibitor for SIRT2 . It binds to the SIRT2 enzyme, preventing it from exerting its normal function . This inhibition can lead to changes in the cellular processes that SIRT2 is involved in, such as gene expression, metabolic regulation, and cellular stress response .
Biochemical Pathways
The inhibition of SIRT2 by AKOS003385457 can affect various biochemical pathways. Sirtuins, including SIRT2, are involved in the regulation of many biological processes. They interact with multiple signaling proteins and transcription factors, playing crucial roles in gene silencing, DNA repair, chromosomal stability, and longevity .
Pharmacokinetics
Pharmacokinetic studies are an integral part of drug development and rational pharmacotherapy . These studies would typically investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which would impact its bioavailability and efficacy.
Result of Action
The inhibition of SIRT2 by AKOS003385457 can lead to various molecular and cellular effects. These effects would depend on the specific cellular context and the roles that SIRT2 plays in those cells. For example, in some cell types, SIRT2 inhibition could lead to changes in gene expression patterns, metabolic processes, or responses to cellular stress .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice/attention . It’s important to handle this chemical with appropriate safety measures, including wearing personal protective equipment .
Direcciones Futuras
The future directions for research on 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide are not clearly defined in the current literature . Given its structural complexity, it could be a subject of interest in the fields of medicinal chemistry and drug discovery. Further studies are needed to explore its potential applications.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-14-8-9-14)13-6-5-7-15(12-13)22(20,21)18-10-3-1-2-4-11-18/h5-7,12,14H,1-4,8-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAFUQOMIQGVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B4795614.png)
![N-(3,5-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4795627.png)

![4-(4-morpholinyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B4795642.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4795653.png)
![N-(2,3-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4795657.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4795662.png)
![N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide](/img/structure/B4795670.png)


![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795705.png)
![methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4795708.png)
![methyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795713.png)